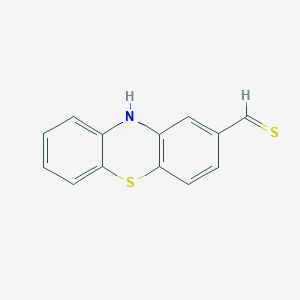

2-Thiomethyl phenothiazine

CAS No.:

Cat. No.: VC17973671

Molecular Formula: C13H9NS2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9NS2 |

|---|---|

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | 10H-phenothiazine-2-carbothialdehyde |

| Standard InChI | InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |

| Standard InChI Key | NFYGQEWVIVHDJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |

Introduction

Chemical Synthesis and Industrial Production

Regioselective Functionalization of Phenothiazine

The direct functionalization of phenothiazine to introduce a methylthio group at position 2 involves a three-step process:

-

N-Acylation: Phenothiazine is protected at the nitrogen atom using an acyl group (e.g., formyl or acetyl) to prevent undesired side reactions .

-

Sulfinylation: The acylated phenothiazine reacts with sulfur dioxide (SO₂) in the presence of aluminum trichloride (AlCl₃) at 0–100°C, forming phenothiazine-2-sulfinic acid .

-

Reduction and Methylation: The sulfinic acid intermediate is reduced to 2-mercaptophenothiazine using zinc and hydrochloric acid, followed by S-methylation with dimethyl sulfate to yield 2-thiomethyl phenothiazine .

Table 1: Synthesis Conditions and Yields

| Step | Reactants/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Acylation | Phenothiazine, acyl chloride, CH₂Cl₂, 25°C | 95–98 | >99 |

| Sulfinylation | SO₂, AlCl₃, 1,2-dichloroethane, 65°C, 5 hr | 40–65 | >99 |

| Reduction | Zn, HCl, CH₂Cl₂, 0°C | 85–90 | >99 |

| Methylation | Dimethyl sulfate, NaOH, toluene, reflux | 65–70 | >99 |

This method achieves >99% regioselectivity for position 2, minimizing byproducts such as 4-methylthio isomers . Industrial scalability is facilitated by the low cost of phenothiazine and the avoidance of toxic catalysts .

Physicochemical Properties

Structural and Thermal Characteristics

2-Thiomethyl phenothiazine crystallizes as pale yellow needles with a melting point of 138–144°C . Its boiling point is 190–200°C at 0.05 Torr, and it exhibits moderate solubility in polar solvents like dichloromethane and toluene . The methylthio group at position 2 enhances electronic delocalization across the phenothiazine ring, as evidenced by UV-Vis absorption maxima at 254 nm and 310 nm .

Table 2: Key Physicochemical Data

Pharmacological Applications

Antipsychotic Drug Intermediates

2-Thiomethyl phenothiazine is a precursor to:

-

Thioridazine: A dopamine antagonist used to treat schizophrenia .

-

Mesoridazine: Metabolite of thioridazine with enhanced bioavailability .

These drugs modulate dopaminergic and cholinergic signaling, though their use has declined due to cardiotoxic side effects .

Recent Advances in Derivative Synthesis

Acyl Chloride Intermediates

Novel 10-yl acyl chloride derivatives of 2-thiomethyl phenothiazine exhibit enhanced cytotoxicity. For example:

-

2-Thiomethyl-10-propionylphenothiazine: IC₅₀ = 6.7 µM in HepG2 cells .

-

2-Thiomethyl-10-benzoylphenothiazine: Inhibits tubulin polymerization by 78% at 10 µM .

Table 3: Cytotoxicity of Selected Derivatives

| Derivative | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 10-Propionyl | 6.7 | Mitochondrial apoptosis |

| 10-Benzoyl | 5.2 | Tubulin destabilization |

| 10-(4-Chlorobenzoyl) | 4.8 | DNA intercalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume